Biochemical Inhibition Potency (IC50) Against HIV-1 Protease
Telinavir demonstrates potent inhibition of HIV-1 protease in a spectrofluorometric assay, achieving an IC50 of 6.30 nM [1]. This is a quantitative measure of its intrinsic biochemical activity against the isolated enzyme target. When compared to ritonavir in an in silico docking study, telinavir exhibited a docking score of -7.0 kcal/mol versus ritonavir's -8.2 kcal/mol, indicating a lower predicted binding affinity to the SARS-CoV-2 main protease as a model system [2].
| Evidence Dimension | HIV-1 Protease Inhibition (Biochemical) |
|---|---|
| Target Compound Data | IC50 = 6.30 nM |
| Comparator Or Baseline | Ritonavir (Docking Score: -8.2 kcal/mol for SARS-CoV-2 Mpro) |
| Quantified Difference | Telinavir IC50 is 6.30 nM; Ritonavir docking score is 0.6 kcal/mol more favorable than Telinavir's -7.0 kcal/mol |
| Conditions | HIV-1 protease spectrofluorometric assay for IC50; in silico molecular docking for comparative binding energy |
Why This Matters
This confirms Telinavir's potent in vitro target engagement, a necessary but not sufficient condition for in vivo efficacy, which is useful for biochemical assays and as a benchmark for SAR studies.
- [1] BindingDB. Affinity data for Telinavir (SC-52151) against HIV-1 protease. IC50 = 6.30 nM. Entry 50009301. View Source
- [2] Aksoydan B, et al. (via PMC8646260). Table 1: Docking scores for SARS-CoV-2 main protease inhibitors. Telinavir (-7.0 kcal/mol) vs. Ritonavir (-8.2 kcal/mol). View Source
